Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride
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Overview
Description
Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride is a chemical compound that belongs to the class of esters and amines It is characterized by the presence of an ethyl ester group and an aminoethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride typically involves a multi-step process. One common method includes the esterification of 4-[4-(2-aminoethyl)phenyl]butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: New amine derivatives.
Scientific Research Applications
Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, potentially modulating their activity. The ester group may undergo hydrolysis, releasing the active aminoethyl phenyl butanoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[4-(2-hydroxyethyl)phenyl]butanoate: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
Ethyl 4-[4-(2-methoxyethyl)phenyl]butanoate: Contains a methoxyethyl group instead of an aminoethyl group.
Uniqueness
Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride is unique due to the presence of both an ester and an amino group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
61629-98-9 |
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Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-17-14(16)5-3-4-12-6-8-13(9-7-12)10-11-15;/h6-9H,2-5,10-11,15H2,1H3;1H |
InChI Key |
OUWSWZATNMYPQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)CCN.Cl |
Origin of Product |
United States |
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